PR-619: A Technical Guide to a Broad-Spectrum Deubiquitinase Inhibitor
PR-619: A Technical Guide to a Broad-Spectrum Deubiquitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-619 is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs) that has become a critical tool for investigating the roles of ubiquitination in diverse cellular processes. By preventing the removal of ubiquitin from substrate proteins, PR-619 induces the accumulation of polyubiquitinated proteins, triggering a cascade of cellular events including endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis.[1][2][3] This technical guide provides an in-depth overview of PR-619, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key signaling pathways affected by its activity. A significant off-target effect as a DNA topoisomerase II (TOP2) poison is also discussed, highlighting the importance of careful dose consideration in experimental design.[4][5]
Mechanism of Action
PR-619, a member of the 2,6-diaminopyridine-3,5-bis(thiocyanate) chemical class, non-selectively inhibits a wide range of DUBs from multiple subfamilies, including Ubiquitin-Specific Proteases (USPs), Ubiquitin C-terminal Hydrolases (UCHs), Ovarian Tumor Proteases (OTUs), and Machado-Josephin Domain Proteases (MJDs).[1][3][4] Its inhibitory action also extends to ubiquitin-like (Ubl) isopeptidases such as SENPs and DEN1.[3] The primary consequence of DUB inhibition by PR-619 is the cellular accumulation of both K48- and K63-linked polyubiquitinated proteins.[6] This disruption of the ubiquitin-proteasome system (UPS) leads to various downstream cellular stress responses.[2][3] It is important to note that PR-619 does not directly inhibit the proteasome itself.[7] However, as deubiquitination is often a prerequisite for proteasomal degradation, its inhibition can indirectly affect protein turnover.[1][8]
A critical consideration when using PR-619 is its dual activity as a potent DNA topoisomerase II (TOP2) poison at concentrations of 20 µM and higher.[1][4] This activity, which is independent of its DUB inhibition, can induce DNA double-strand breaks.[1] Researchers must therefore carefully titrate PR-619 concentrations to distinguish between effects stemming from DUB inhibition versus TOP2 poisoning.[4][5]
Data Presentation: Quantitative Inhibitor Activity
The following tables summarize the in vitro and cellular activities of PR-619 across various targets and cell lines.
Table 1: In Vitro Half-Maximal Effective/Inhibitory Concentrations (EC50/IC50) of PR-619 against Deubiquitinating Enzymes
| Target DUB | EC50/IC50 (μM) | Assay Type |
| JOSD2 | 1.17 | Cell-free assay[6] |
| SENP6 core | 2.37 | Cell-free assay[6] |
| UCH-L3 | 2.95 | Cell-free assay[6] |
| USP4 | 3.93 | Cell-free assay[9] |
| USP8 | 4.90 | Cell-free assay[9] |
| USP7 | 6.86 | Cell-free assay[9] |
| USP2 | 7.2 | Cell-free assay[9] |
| USP5 | 8.61 | Cell-free assay[9] |
| Panel of DUBs | 1-20 | Cell-free assay[6] |
Table 2: Cellular Effects and Cytotoxicity of PR-619
| Cell Line | Concentration (μM) | Incubation Time | Observed Effect |
| HCT116 | 6.3 | 72 hours | EC50 for cell death[6] |
| HCT116 | 6.5 | 72 hours | EC50 for cytotoxicity[8] |
| WI-38 | 5.3 | 72 hours | EC50 for cytotoxicity[8] |
| HEK293T | 20 - 150 | 0.5 - 20 hours | Increased protein polyubiquitination[6] |
| HEK293 | 50 | 2 hours | Increased polyubiquitinated proteins[1] |
| OLN-t40 | 7 - 10 | 24 hours | Concentration-dependent cytotoxicity[9] |
| T24, BFTC-905 | 5 - 10 | Not Specified | Induction of ER Stress and apoptosis[9] |
| JJ012, SW1353 | 2.5 - 17.5 | 24 and 48 hours | Dose- and time-dependent reduction in cell viability[2] |
| T24/R (Cisplatin-resistant) | 10 - 50 | 24 hours | Inhibition of cell viability[10] |
| K562 | >20 | Not Specified | TOP2 poison activity detected[4] |
Signaling Pathways and Cellular Processes Affected by PR-619
The accumulation of polyubiquitinated proteins following PR-619 treatment triggers several interconnected signaling pathways.
Caption: PR-619 inhibits DUBs, leading to cellular stress pathways.
Inhibition of DUBs by PR-619 leads to a global increase in protein ubiquitination, which can trigger cellular stress responses and apoptotic pathways.[1][3] This accumulation of misfolded and aggregated proteins can induce ER stress and the unfolded protein response (UPR).[2][11] Prolonged ER stress, marked by the activation of proteins like IRE1 and GRP78, ultimately leads to apoptosis.[2][3] PR-619 has been shown to induce apoptosis and G0/G1 cell cycle arrest in various cancer cell lines.[2][9] To cope with the protein aggregates resulting from UPS impairment, cells often activate the autophagic pathway.[12]
Experimental Protocols
Preparation and Storage of PR-619 Stock Solution
PR-619 is typically supplied as a lyophilized powder and is soluble in DMSO.[1][7]
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of PR-619 powder in 2.24 mL of DMSO.[13][14] Alternatively, 1 mg can be dissolved in 0.45 mL of DMSO.[1]
-
Mixing: Briefly vortex or sonicate to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[1]
General Experimental Workflow for Cell Treatment
Caption: General workflow for treating cultured cells with PR-619.
Protocol for Western Blot Analysis of Polyubiquitination
This protocol is designed to detect the accumulation of polyubiquitinated proteins following PR-619 treatment, a key indicator of its DUB inhibitory activity.[1][3]
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is recommended to add 50 µM PR-619 to the lysis buffer to preserve polyubiquitinated proteins during sample preparation.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[3]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel.[1]
-
Following electrophoresis, transfer the proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3]
-
Incubate with a primary antibody specific for Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in high-molecular-weight smears in PR-619-treated lanes compared to the vehicle control indicates successful DUB inhibition.[1][3]
Biochemical Deubiquitinase (DUB) Activity Assay (Ub-PLA2 based)
This in vitro assay measures the ability of PR-619 to inhibit the enzymatic activity of a recombinant DUB.[6][15]
-
Materials:
-
Recombinant DUB enzyme
-
PR-619 inhibitor
-
Ub-PLA2 substrate and NBD C6-HPC (fluorescent reporter)
-
DUB assay buffer: 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol
-
96-well plate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of PR-619 in DUB assay buffer.
-
In a 96-well plate, pre-incubate the recombinant DUB enzyme with the PR-619 dilutions or vehicle control (e.g., 2% DMSO) for 30 minutes at room temperature.[6]
-
Initiate the reaction by adding the Ub-PLA2 and NBD C6-HPC substrate mixture to each well.[6]
-
Immediately monitor the liberation of the fluorescent product at room temperature using a fluorescence plate reader.[6]
-
Calculate the percent inhibition for each PR-619 concentration relative to the vehicle control and determine the EC50 value using a sigmoidal dose-response curve.[6]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by PR-619.
-
Cell Treatment and Harvest: Treat cells in 6-well plates with the desired concentrations of PR-619. Harvest both floating and adherent cells and wash with cold PBS.[1]
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the effect of PR-619 on apoptosis induction.[1]
In Vivo Applications
PR-619 has been utilized in xenograft mouse models to investigate its anti-tumor effects. For instance, intraperitoneal administration of PR-619 (e.g., 10 mg/kg/day) has been shown to enhance the antitumor effect of cisplatin in urothelial carcinoma xenografts.[9][16]
Conclusion
PR-619 is a valuable and potent research tool for elucidating the complex roles of the ubiquitin system in cellular physiology and disease. Its broad-spectrum inhibitory activity allows for the global interrogation of deubiquitination. However, researchers must remain mindful of its off-target effects on DNA topoisomerase II and carefully design experiments with appropriate controls and concentration ranges to ensure accurate interpretation of results. The protocols and data presented in this guide aim to equip researchers with the necessary information to effectively utilize PR-619 in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Deubiquitinating Enzyme Inhibitor PR-619 is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. tocris.com [tocris.com]
- 8. lifesensors.com [lifesensors.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of protein deubiquitination by PR-619 activates the autophagic pathway in OLN-t40 oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PR-619, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
